![molecular formula C11H16ClN3O B2715238 1-(3-(1-Aminoethyl)phenyl)imidazolidin-2-one hydrochloride CAS No. 2155855-75-5](/img/structure/B2715238.png)
1-(3-(1-Aminoethyl)phenyl)imidazolidin-2-one hydrochloride
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Overview
Description
“1-(3-(1-Aminoethyl)phenyl)imidazolidin-2-one hydrochloride” is a chemical compound with the molecular formula C11H15N3O. It has a molecular weight of 205.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(3-(1-Aminoethyl)phenyl)imidazolidin-2-one hydrochloride” is1S/C11H15N3O.ClH/c1-8(12)9-3-2-4-10(7-9)14-6-5-13-11(14)15;/h2-4,7-8H,5-6,12H2,1H3,(H,13,15);1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-(3-(1-Aminoethyl)phenyl)imidazolidin-2-one hydrochloride” is a solid compound . The compound is stored at room temperature .Scientific Research Applications
Pharmaceutical Applications
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals . They are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . For example, a US patent details the method of synthesis of imidazolidinone compounds and also describes the method of treating enterovirus infection .
Catalytic Synthesis
Imidazolidin-2-ones are used in the catalytic synthesis of various compounds . This includes the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Organic Synthesis
Substituted imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures . They represent a useful class of chiral auxiliaries for asymmetric transformations .
Natural Alkaloids
Imidazolidin-2-ones and their analogues are widely found in natural alkaloids . These compounds are key components to functional molecules that are used in a variety of everyday applications .
Biologically Active Compounds
Imidazolidin-2-ones and their analogues are also found in other biologically active compounds . They are key components to functional molecules that are used in a variety of everyday applications .
Industrial Applications
Imidazolidin-2-ones are used in industrial applications. For example, γ-Al 2 O 3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO 2 . Ceria-based materials are also useful heterogeneous catalysts for the conversion of aliphatic 1,2-diamines into imidazolidin-2-ones with CO 2 .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-8(12)9-3-2-4-10(7-9)14-6-5-13-11(14)15;/h2-4,7-8H,5-6,12H2,1H3,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVPLFDBBCHQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCNC2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-Aminoethyl)phenyl)imidazolidin-2-one hydrochloride |
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